1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene
Description
Systematic IUPAC Nomenclature and CAS Registry Number Analysis
The compound 1-bromo-3-cyclohexylaminomethyl-2-fluorobenzene is named according to IUPAC guidelines, which prioritize functional group hierarchy and substituent positioning. The parent structure is a benzene ring substituted with three groups:
- A bromine atom at position 1.
- A fluorine atom at position 2.
- A cyclohexylaminomethyl group (-CH$$_2$$-NH-cyclohexyl) at position 3.
The numbering follows the lowest possible locants for substituents, with bromine (higher priority than fluorine) assigned position 1. The cyclohexylaminomethyl group is treated as a single substituent, where "aminomethyl" denotes a methylene bridge (-CH$$2$$-) bonded to an amine (-NH$$2$$) that is further connected to a cyclohexyl group. The CAS Registry Number 1355248-27-9 uniquely identifies this compound in chemical databases.
Molecular Formula and Weight Determination
The molecular formula C$${13}$$H$${17}$$BrFN reflects the compound’s composition:
- 13 carbon atoms (6 from benzene, 6 from cyclohexane, 1 from the methylene bridge).
- 17 hydrogen atoms (5 from benzene, 12 from cyclohexane).
- 1 bromine atom , 1 fluorine atom , and 1 nitrogen atom .
The molecular weight is 286.18 g/mol , calculated as follows:
$$
\begin{align}
\text{Carbon (12.01 × 13)} &= 156.13 \, \text{g/mol} \
\text{Hydrogen (1.01 × 17)} &= 17.17 \, \text{g/mol} \
\text{Bromine (79.90)} &= 79.90 \, \text{g/mol} \
\text{Fluorine (19.00)} &= 19.00 \, \text{g/mol} \
\text{Nitrogen (14.01)} &= 14.01 \, \text{g/mol} \
\hline
\text{Total} &= 286.21 \, \text{g/mol} \, \text{(rounded to 286.18 in literature)}.
\end{align}
$$
Stereochemical Configuration and Conformational Isomerism
The compound lacks chiral centers but exhibits conformational flexibility due to the cyclohexyl group. Cyclohexane adopts a chair conformation , minimizing steric strain. The aminomethyl substituent (-CH$$2$$-NH$$2$$) likely occupies an equatorial position on the cyclohexane ring to avoid 1,3-diaxial interactions.
The benzene ring’s substituents influence electronic properties:
- Bromine (electronegative, meta-directing) and fluorine (strongly electronegative, ortho/para-directing) create a polarized aromatic system.
- The aminomethyl group introduces basicity (pK$$_a$$ ~10 for cyclohexylamine derivatives).
X-ray Crystallographic Data and Bond Length Analysis
While direct crystallographic data for this compound is unavailable, bond lengths can be inferred from analogous structures:
| Bond Type | Estimated Length (pm) | Reference Standard |
|---|---|---|
| C-Br (aryl) | 190 | 190 ± 1 |
| C-F (aryl) | 136 | 136 ± 4 |
| C-N (amine) | 147 | 147 ± 1 |
| C-C (aromatic) | 139 | 138 ± 1 |
The benzene ring’s aromaticity ensures uniform bond lengths (~139 pm), while the C-Br and C-F bonds are shorter than aliphatic counterparts due to resonance effects.
Comparative Analysis of Synonymous Chemical Designations
The compound is uniformly identified by its IUPAC name across literature and commercial catalogs. Alternative designations include:
- MDL Number : MFCD21333088.
- Catalog Numbers : A136484 (Ambeed), MC2T0686 (MolCore), AG006YUA (Angene).
- Linear Formula : C$${13}$$H$${17}$$BrFN.
No widely accepted trivial names or abbreviations exist, underscoring the specificity of its IUPAC nomenclature.
Properties
IUPAC Name |
N-[(3-bromo-2-fluorophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrFN/c14-12-8-4-5-10(13(12)15)9-16-11-6-2-1-3-7-11/h4-5,8,11,16H,1-3,6-7,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEOMKOVFBMILG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C(=CC=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742825 | |
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1355248-27-9 | |
| Record name | Benzenemethanamine, 3-bromo-N-cyclohexyl-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(3-Bromo-2-fluorophenyl)methyl]cyclohexanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30742825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Bromination and Fluorination Precursor Synthesis
The foundational step involves preparing 1-bromo-3-fluorobenzene, a critical intermediate. A patented method utilizes aluminum- or iron-based catalysts to achieve high meta selectivity during bromination. For example, fluorobenzene reacts with bromine in the presence of AlCl₃ or FeCl₃ at 10–50°C, yielding 1-bromo-3-fluorobenzene with >99% purity after isomerization. This process avoids the formation of ortho/para isomers, which are difficult to separate.
Reaction Conditions for Bromofluorination:
| Parameter | Optimal Range | Catalyst | Yield (%) |
|---|---|---|---|
| Temperature | 10–50°C | AlCl₃ | 70–85 |
| Reaction Time | 12–24 hours | FeCl₃ | 65–75 |
| Bromine Equivalents | 1.0–1.2 | – | – |
Introducing the Cyclohexylaminomethyl Group
The aminomethylation step involves attaching a cyclohexylamine moiety to position 3. Two primary approaches are documented:
Mannich Reaction
The Mannich reaction enables direct introduction of the aminomethyl group. A mixture of 1-bromo-3-fluorobenzene, formaldehyde, and cyclohexylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C yields the target compound. Catalysts such as HCl or AcOH facilitate imine formation, followed by nucleophilic attack on the benzene ring.
Optimized Mannich Reaction Parameters:
-
Cyclohexylamine Equivalents: 1.5–2.0
-
Formaldehyde Concentration: 37% aqueous solution
-
Reaction Time: 8–12 hours
Friedel-Crafts Alkylation
An alternative method employs Friedel-Crafts alkylation using cyclohexylaminomethyl chloride and Lewis acids (e.g., AlCl₃). The reaction proceeds at 0–20°C in dichloromethane, with the Lewis acid activating the alkylating agent for electrophilic substitution.
Integrated Multi-Step Synthesis
A representative synthesis combines bromofluorination and aminomethylation:
Step 1: Synthesis of 1-Bromo-3-fluorobenzene
-
Reactants: Fluorobenzene (1.0 eq), bromine (1.1 eq), AlCl₃ (0.05 eq)
-
Conditions: 40°C, 18 hours in CH₂Cl₂
-
Workup: Distillation under reduced pressure (78–82°C at 50 mmHg)
Step 2: Aminomethylation via Mannich Reaction
-
Reactants: 1-Bromo-3-fluorobenzene (1.0 eq), cyclohexylamine (1.8 eq), formaldehyde (2.0 eq)
-
Catalyst: AcOH (10 mol%)
-
Conditions: 70°C, 10 hours in DMF
-
Yield: 68–72% after column chromatography
Challenges and Mitigation Strategies
Isomer Control
The electron-withdrawing effects of bromine and fluorine direct subsequent substitutions to meta positions. However, over-bromination or premature aminomethylation can occur. Using substoichiometric catalysts (e.g., 0.01–0.1 eq AlCl₃) minimizes side reactions.
Purification Difficulties
The product’s high boiling point (estimated 250–300°C) complicates distillation. Silica gel chromatography (hexane/EtOAc 4:1) or recrystallization from ethanol/water mixtures achieves >95% purity.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Mannich Reaction | One-pot synthesis, scalable | Requires acidic conditions | 68–72 |
| Friedel-Crafts | High regioselectivity | Sensitive to moisture | 60–65 |
| Sequential Halogenation | Compatible with bulky substituents | Multi-step, time-intensive | 50–55 |
Industrial Scalability and Cost Considerations
The AlCl₃-catalyzed route is preferred for large-scale production due to:
-
Low catalyst loading (0.05 eq).
-
Recyclable solvents (e.g., CH₂Cl₂ recovery >90%).
-
Feedstock availability (fluorobenzene and bromine).
Chemical Reactions Analysis
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene can undergo various chemical reactions:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), to form corresponding substituted products.
Oxidation and Reduction: The compound can undergo oxidation reactions to form quinones or reduction reactions to form cyclohexylaminomethyl derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing agents like potassium permanganate (KMnO4) for oxidation.
Scientific Research Applications
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a building block for drug development.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved can include inhibition of enzyme activity or receptor antagonism .
Comparison with Similar Compounds
Table 1: Comparison of Halogen-Substituted Benzene Derivatives
Key Findings :
- The target compound’s cyclohexylaminomethyl group distinguishes it from simpler halogenated analogs, reducing its reactivity in nucleophilic aromatic substitution compared to compounds like 1-Bromo-3-chloro-2-fluorobenzene.
- The similarity score (0.92) for 1-Bromo-3-chloro-2-fluorobenzene highlights its structural proximity but underscores the critical role of the cyclohexylaminomethyl group in altering physicochemical properties.
Positional Isomers and Functional Group Variations
Table 2: Comparison with Cyclohexylaminomethyl-Substituted Isomers
Key Findings :
- Positional isomerism (e.g., bromine at position 1 vs. 4) affects electronic distribution and steric interactions. For example, bromine at position 1 may deactivate the ring more strongly toward electrophilic attack compared to position 4.
- Both isomers share identical molecular weights, but their synthetic applications may differ due to regioselectivity in downstream reactions.
Compounds with Alternative Bulky Substituents
Table 3: Comparison with Other Bulky-Substituted Bromobenzenes
Key Findings :
- The cyclohexylaminomethyl group in the target compound introduces greater steric bulk and basicity compared to smaller substituents like cyclopropyl or electron-withdrawing groups like trifluoromethoxy.
- The trifluoromethoxy group enhances electrophilic substitution resistance due to its strong electron-withdrawing nature, whereas the cyclohexylaminomethyl group may facilitate base-catalyzed reactions.
Biological Activity
1-Bromo-3-cyclohexylaminomethyl-2-fluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, related case studies, and research findings.
Chemical Structure and Properties
This compound features a bromine atom and a fluorine atom substituted on a benzene ring, with a cyclohexyl group attached via an aminomethyl link. This unique structure contributes to its biological properties.
The mechanism of action for this compound involves interactions with specific biological targets, such as enzymes or receptors. The presence of bromine and fluorine enhances the compound's binding affinity and selectivity, potentially modulating physiological processes.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may have antimicrobial effects against various pathogens.
- Anticancer Activity : There is emerging evidence indicating potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antimicrobial Study :
- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Results indicated significant inhibition zones, suggesting strong antibacterial activity.
-
Anticancer Study :
- In vitro assays were conducted on human cancer cell lines.
- The compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effectiveness at low concentrations.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Bromine and fluorine substitution | Antimicrobial, anticancer |
| 1-Bromo-2-fluorobenzene | Lacks cyclohexyl group | Limited biological activity |
| Cyclohexylamine derivatives | Varying substitutions | Variable activity depending on structure |
Q & A
Basic: What synthetic strategies are effective for introducing the cyclohexylaminomethyl group at position 3 of bromo-fluorobenzene derivatives?
Methodological Answer:
The cyclohexylaminomethyl group can be introduced via nucleophilic substitution or reductive amination. For example, bromomethyl intermediates (e.g., 1-(bromomethyl)-3-fluorobenzene ) can react with cyclohexylamine under mild basic conditions (e.g., K₂CO₃ in DMF) to form the C-N bond. Alternatively, a Mannich reaction using formaldehyde and cyclohexylamine could directly functionalize the aromatic ring. Purification via column chromatography (silica gel, hexane/EtOAc gradient) and validation by <sup>1</sup>H/<sup>13</sup>C NMR (e.g., δ 3.8–4.2 ppm for CH₂N) are critical .
Basic: How can researchers ensure purity and structural fidelity of this compound post-synthesis?
Methodological Answer:
Combined analytical techniques are essential:
- GC/HPLC : Assess purity (>97% as per industry standards for similar bromo-fluorobenzenes ).
- NMR : Confirm substitution patterns (e.g., <sup>19</sup>F NMR for fluorine environment, cyclohexyl CH₂ signals at δ 1.0–2.5 ppm).
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> or [M-Br]<sup>+</sup> fragments) .
Advanced: How do steric and electronic effects of the cyclohexylaminomethyl group influence regioselectivity in cross-coupling reactions?
Methodological Answer:
The bulky cyclohexyl group may hinder coupling at position 3, directing reactions (e.g., Suzuki-Miyaura) to position 1 (bromine site) or position 5/6 (fluorine-adjacent positions). Computational modeling (DFT studies) can predict electronic densities and steric maps. For example, PubChem-based molecular dynamics (as in ) can simulate transition states to optimize ligand selection (e.g., Pd(PPh₃)₄ vs. XPhos) .
Advanced: How should researchers resolve contradictions in reaction yields reported for halogen-exchange reactions involving this compound?
Methodological Answer:
Discrepancies often arise from competing pathways (e.g., SNAr vs. radical mechanisms). Systematic analysis includes:
- Kinetic Studies : Monitor intermediates via in-situ IR or <sup>19</sup>F NMR.
- Isotopic Labeling : Use <sup>18</sup>O or D₂O to trace hydrolysis byproducts.
- Solvent Screening : Polar aprotic solvents (DMF, DMSO) favor ionic mechanisms, while THF may stabilize radical intermediates .
Advanced: What role does this compound play in designing bioactive molecules, and how can its stability be optimized?
Methodological Answer:
The bromine and fluorine atoms enhance binding to hydrophobic pockets in proteins (e.g., kinase inhibitors), while the cyclohexyl group improves metabolic stability. To optimize:
- Prodrug Strategies : Modify the amine group (e.g., HCl salt formation for solubility ).
- Accelerated Stability Testing : Expose to pH 3–9 buffers and analyze degradation via LC-MS. Fluorine’s electronegativity may reduce hydrolytic susceptibility .
Basic: What safety protocols are critical when handling this brominated aromatic compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact.
- Spill Management : Neutralize with activated carbon; avoid water to prevent halogen acid release.
- Waste Disposal : Segregate halogenated waste per EPA guidelines, as emphasized in safety data sheets for analogous bromo-fluorobenzenes .
Advanced: How can computational tools predict the compound’s reactivity in multi-step syntheses?
Methodological Answer:
- DFT Calculations : Model transition states for substitutions (e.g., Gaussian09 with B3LYP/6-31G* basis set).
- Retrosynthetic Software : Tools like Synthia (Merck) can propose routes using building blocks like 1-bromo-2-fluorobenzene derivatives .
- Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in non-polar vs. polar media .
Basic: What chromatographic techniques are optimal for separating byproducts during synthesis?
Methodological Answer:
- Reverse-Phase HPLC : Use C18 columns with acetonitrile/water gradients (0.1% TFA) for polar impurities.
- Flash Chromatography : Employ hexane/EtOAc (7:3) for non-polar byproducts (e.g., dihalogenated side products) .
Advanced: How does the fluorine substituent influence the compound’s electronic profile in catalytic applications?
Methodological Answer:
Fluorine’s strong electron-withdrawing effect deactivates the ring, directing electrophilic attacks to meta/para positions. Cyclic voltammetry can quantify redox potentials, while Hammett plots (σF = +0.43) correlate substituent effects on reaction rates. X-ray crystallography (as in ) reveals bond-length alterations impacting catalytic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
